Perrhenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Perrhenate is a chemical compound characterized by the perrhenate ion, which has the formula . This tetrahedral anion is notable for its stability across a wide pH range and is commonly found in various salts, such as potassium perrhenate and ammonium perrhenate. The perrhenate ion features rhenium in a +7 oxidation state, exhibiting a d⁰ electron configuration, similar to other oxoanions like perchlorate and permanganate . The solid salts of perrhenate typically take on the color of their cation, which can vary depending on the specific salt.

- Basicity: The perrhenate ion is a weaker base compared to chloride and bromide ions but stronger than perchlorate or tetrafluoroborate ions. For instance, silver perrhenate can react with trimethylsilyl chloride to form a silyl "ester" compound .

- Condensation: Under certain conditions, perrhenates can undergo condensation reactions leading to the formation of polyoxometalates, such as , where one rhenium atom exhibits octahedral coordination while others are tetrahedral .

- Reaction with Sulfide: The conversion of perrhenate with sulfide sources (e.g., hydrogen sulfide) results in the formation of tetrathioperrhenate ions .

- Redox Reactions: Although perrhenates are generally non-oxidizing, they can participate in redox reactions when some oxo ligands are replaced. For example, they can react with cyanides to yield complex ions like .

Perrhenates can be synthesized through various methods:

- Neutralization Reactions: For example, potassium perrhenate can be produced by neutralizing potassium hydroxide with perrhenic acid:

- Oxidation of Rhenium Compounds: Commonly, perrhenates are prepared by oxidizing lower oxidation state rhenium compounds using nitric acid, followed by neutralization to form the corresponding salts .

- Crystallization Techniques: Ammonium perrhenate can also be crystallized from leach solutions derived from copper, molybdenum, and lead production processes .

Perrhenates have several applications across various fields:

- Catalysis: They are used as precursors for rhenium-based catalysts in petrochemical refining due to their catalytic properties .

- Nuclear Medicine: Perrhenates serve as carriers for trace levels of technetium-99m in medical imaging procedures .

- Research: They are utilized in studies related to nuclear waste management and vitrification processes due to their chemical stability and behavior under different conditions .

Interaction studies involving perrhenates primarily focus on their behavior in complexation reactions and their role in catalysis. Research indicates that ammonium perrhenate can interact with various organic substrates during catalytic processes, although detailed studies on specific interactions remain sparse. Investigating these interactions enhances understanding of their potential uses in industrial applications and environmental chemistry.

Perrhenate shares similarities with several other oxoanions, particularly those containing transition metals. Here are some comparable compounds:

| Compound | Formula | Characteristics |

|---|---|---|

| Permanganate | Strong oxidizer; used in redox reactions | |

| Perchlorate | Stable; used in propellants and explosives | |

| Pertechnetate | Similar chemistry to perrhenates; used in medicine | |

| Molybdate | Used as a catalyst; forms complexes |

Uniqueness of Perrhenate

Perrhenate's uniqueness lies in its stability across a broad pH range and its non-oxidizing nature compared to permanganates. Its ability to serve as a safer alternative to pertechnetate in certain applications further distinguishes it within this group of compounds .

Molecular Structure and Geometry

Tetrahedral Configuration

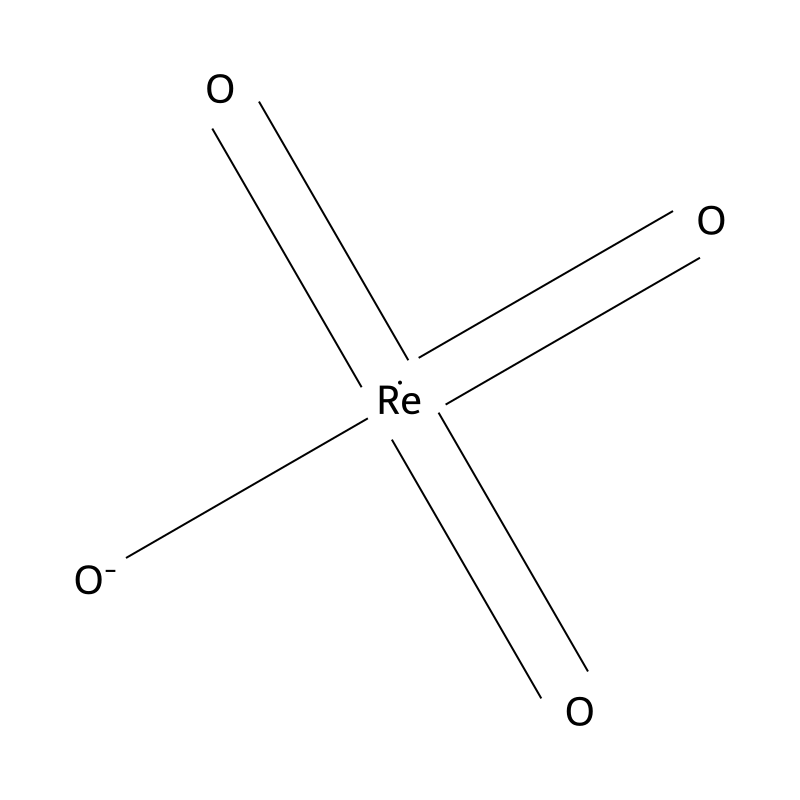

The perrhenate ion (ReO₄⁻) exhibits a tetrahedral molecular geometry, with the rhenium atom positioned at the center of the tetrahedron and four oxygen atoms occupying the vertices [1] [2]. This tetrahedral configuration is characteristic of d⁰ transition metal oxoanions and represents the most stable arrangement for minimizing electron-electron repulsion according to valence shell electron pair repulsion theory [3] [4]. The symmetry of the perrhenate tetrahedron belongs to the Td point group, which is evidenced by its spectroscopic properties and crystallographic studies [5] [6].

Crystallographic analyses have consistently confirmed the tetrahedral nature of the perrhenate anion across various salt structures [7] [8]. The tetrahedron maintains its geometry both in solid-state compounds and in aqueous solution, demonstrating remarkable structural stability over a broad range of conditions [9] [10]. X-ray diffraction studies of numerous perrhenate salts have revealed that the ReO₄⁻ anion preserves its tetrahedral configuration regardless of the counterion present [11] [12].

Bond Lengths and Angles

Extensive crystallographic investigations have provided precise measurements of the geometric parameters within the perrhenate tetrahedron. The following table summarizes bond length data from multiple experimental studies:

| Compound | Re-O Bond Length (Å) | Reference |

|---|---|---|

| Benzotriazolium perrhenate | 1.725-1.740 | [6] |

| 2-Amino-3-nitropyridinium perrhenate | 1.665-1.726 | [26] |

| Sodium perrhenate (aqueous) | 1.735 | [23] |

| Magnesium perrhenate | 1.73-1.76 | [13] |

| Erbium perrhenate | 1.75-1.78 | [11] |

The average Re-O bond length across these studies is approximately 1.731 Å, with experimental values ranging from 1.665 to 1.780 Å [6] [23] [26]. This variation reflects differences in crystal packing forces, hydrogen bonding environments, and the influence of counterions on the perrhenate geometry [27] [28].

The O-Re-O bond angles in perrhenate demonstrate close adherence to ideal tetrahedral geometry. Crystallographic studies report O-Re-O angles ranging from 107.4° to 113.4°, with average values of approximately 109.45° [26] [39]. These values represent minimal deviation from the perfect tetrahedral angle of 109.5°, indicating that the perrhenate anion maintains an essentially undistorted tetrahedral structure [4] [39].

The distortion indices calculated for perrhenate tetrahedra in various crystal structures show remarkably low values, confirming the near-ideal geometry [26]. For example, in 2-amino-3-nitropyridinium perrhenate, the distortion indices for Re-O distances and O-Re-O angles are 0.011 and 0.017, respectively, demonstrating excellent tetrahedral regularity [26].

Structural Comparison with Perchlorate and Permanganate

The perrhenate anion shares structural similarities with other tetrahedral d⁰ oxoanions, particularly perchlorate (ClO₄⁻) and permanganate (MnO₄⁻) [1] [9]. All three anions adopt tetrahedral geometry due to their central atoms being in the +7 oxidation state with d⁰ electronic configurations [22] [24]. The following table presents comparative structural data:

| Oxoanion | Central Atom | Oxidation State | M-O Bond Length (Å) | Electronic Configuration |

|---|---|---|---|---|

| ReO₄⁻ (Perrhenate) | Re | +7 | 1.735 | d⁰ |

| MnO₄⁻ (Permanganate) | Mn | +7 | 1.630 | d⁰ |

| ClO₄⁻ (Perchlorate) | Cl | +7 | ~1.44 | d⁰ |

The bond lengths follow the expected trend based on atomic size, with perrhenate exhibiting the longest M-O bonds due to the larger size of rhenium compared to manganese and chlorine [23] [24]. Despite this size difference, all three anions maintain tetrahedral geometry and exhibit similar chemical behavior patterns [1] [9].

The perrhenate anion is particularly noted for being similar in size and shape to perchlorate, making it valence isoelectronic with permanganate [1] [21]. This structural similarity explains their comparable coordination behavior and stability in various chemical environments [22] [27].

Electronic Properties

Oxidation State of Rhenium (+7)

In the perrhenate anion, rhenium exists in its highest stable oxidation state of +7 [1] [14] [22]. This oxidation state represents the maximum possible for rhenium and places it among the small group of elements capable of achieving such high oxidation states [12] [14]. The +7 oxidation state in perrhenate is thermodynamically stable and kinetically inert under normal conditions, contributing to the remarkable chemical stability of this anion [1] [9].

The assignment of the +7 oxidation state is confirmed through various analytical techniques, including X-ray absorption spectroscopy and computational studies [12] [19]. Electronic structure calculations consistently support the formal oxidation state assignment, with charge analysis indicating that rhenium bears a positive charge approaching +7 in the perrhenate structure [17] [19].

The stability of the +7 oxidation state in perrhenate contrasts with the more oxidizing nature of permanganate, despite both containing central atoms in the same formal oxidation state [1] [22]. This difference reflects the inherent chemical properties of the respective central atoms and their ability to stabilize high oxidation states [9] [23].

d⁰ Electronic Configuration

The rhenium center in perrhenate adopts a d⁰ electronic configuration, having lost all five of its 5d electrons upon reaching the +7 oxidation state [1] [14] [22]. This d⁰ configuration is fundamental to understanding the electronic properties and chemical behavior of perrhenate [18] [24]. The absence of d electrons eliminates crystal field splitting effects and renders the perrhenate anion diamagnetic [15] [16].

The d⁰ configuration contributes significantly to the tetrahedral geometry preference, as there are no d-electron repulsions to influence the molecular shape [18] [20]. This electronic arrangement also explains the colorless nature of many perrhenate salts, as there are no d-d electronic transitions possible [1] [18]. The electronic configuration can be represented as [Xe] 4f¹⁴ for the Re⁷⁺ ion, indicating complete removal of the valence 6s² 5d⁵ electrons [14] [34].

Theoretical calculations using density functional theory have confirmed the d⁰ nature of the rhenium center in perrhenate [17] [19]. These studies show that the rhenium 5d orbitals are essentially unoccupied, with electron density primarily localized on the oxygen atoms [20] [24].

Molecular Orbital Theory Analysis

Molecular orbital theory provides detailed insights into the electronic structure and bonding in perrhenate [15] [16] [20]. The tetrahedral d⁰ ReO₄⁻ system exhibits characteristic molecular orbital patterns typical of tetrahedral oxoanions [18] [20]. The molecular orbitals can be classified according to their symmetry properties under the Td point group [15] [16].

The bonding in perrhenate involves significant mixing between rhenium 5d, 6s, and 6p orbitals with oxygen 2p orbitals [17] [19] [20]. Density functional theory calculations reveal that the lower-lying molecular orbitals are predominantly oxygen-based, while rhenium contributions are more significant in the higher-energy unoccupied orbitals [17] [19]. The Re-O bonding exhibits considerable covalent character despite the formal ionic description [20] [24].

Electronic structure studies demonstrate that the highest occupied molecular orbitals are primarily oxygen-centered, non-bonding orbitals [17] [19]. The HOMO-LUMO gap in perrhenate is substantial, contributing to its chemical inertness and stability [19] [24]. Crystal field splitting analysis for the tetrahedral environment shows the characteristic e-t₂ pattern, although this is less relevant for the d⁰ system [18] [20].

The molecular orbital analysis also explains the spectroscopic properties of perrhenate, including its infrared and Raman spectra [24] [28]. The allowed vibrational modes correspond to specific molecular orbital symmetries, with the antisymmetric Re-O stretching mode being particularly prominent in the infrared spectrum [28] [29].

Acid-Base Properties

Metaperrhenate (ReO₄⁻) at Normal pH

Under normal pH conditions (approximately pH 6-8), perrhenate exists predominantly as the metaperrhenate form (ReO₄⁻) [1] [21] [22]. This monomeric tetrahedral anion represents the thermodynamically stable species across a broad pH range, demonstrating remarkable stability in aqueous solution [9] [23]. The metaperrhenate form maintains its tetrahedral geometry and chemical properties consistently in neutral aqueous environments [10] [23].

The stability of metaperrhenate at normal pH contrasts with many other oxoanions that undergo protonation, deprotonation, or condensation reactions under similar conditions [22] [23]. Large-angle X-ray scattering studies in aqueous solution have confirmed that the ReO₄⁻ structure remains essentially unchanged from the solid state, with Re-O bond lengths of 1.735 Å [23]. This structural consistency across different environments underscores the robust nature of the metaperrhenate anion [9] [23].

Hydration studies reveal that metaperrhenate forms relatively weak hydrogen bonds with surrounding water molecules compared to other oxoanions [23] [29]. The perrhenate oxygen atoms hydrogen bond to approximately two water molecules each, with O···O_water distances of approximately 3.01 Å [23]. This weak hydration contributes to the structure-breaking properties of perrhenate in aqueous solution [23] [29].

Mesoperrhenate (ReO₅³⁻) Formation at High pH

At elevated pH conditions, perrhenate can undergo structural transformation to form mesoperrhenate (ReO₅³⁻) [1] [21] [22]. This species represents a condensed form where the rhenium coordination environment expands beyond the tetrahedral arrangement characteristic of metaperrhenate [21] [22]. The formation of mesoperrhenate involves the addition of hydroxide ions to the rhenium center, resulting in increased coordination number [1] [21].

The transition from metaperrhenate to mesoperrhenate occurs gradually as pH increases significantly above neutral conditions [21] [22]. This transformation represents one of the few chemical modifications that the otherwise inert perrhenate system can undergo [1] [9]. The mesoperrhenate form exhibits different spectroscopic and chemical properties compared to the tetrahedral metaperrhenate [21] [22].

Thermodynamic studies indicate that the formation of mesoperrhenate is favored at high pH due to the increased availability of hydroxide ions for coordination [21] [22]. However, the exact pH threshold and equilibrium constants for this transformation require further detailed investigation, as most studies focus on the more common metaperrhenate form [9] [21].

Basicity Relative to Other Oxoanions

The perrhenate anion exhibits weak basicity compared to many other oxoanions, reflecting its high oxidation state and d⁰ electronic configuration [1] [22]. Comparative studies place perrhenate as a weaker base than chloride (Cl⁻) or bromide (Br⁻) but stronger than perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) [1] [22]. This basicity order correlates with the charge density and polarizability of the respective anions [22] [23].

The weak basicity of perrhenate is evidenced by its limited tendency to protonate in acidic solutions and its preference for maintaining the ReO₄⁻ form across a wide pH range [9] [22]. Proton affinity calculations and experimental measurements support the classification of perrhenate as a weakly basic anion [25]. Gas-phase studies comparing perrhenate with pertechnetate have provided quantitative measures of their relative basicities [25].

Raman Spectroscopy of Perrhenate Compounds

Raman spectroscopy has provided detailed insights into the vibrational characteristics of perrhenate compounds across various crystalline and solution environments. High-resolution Raman spectra of crystalline perrhenate salts exhibit distinctive vibrational patterns that reflect the tetrahedral symmetry of the perrhenate anion [1]. For potassium perrhenate (KReO4), the characteristic antisymmetric stretching mode ν3(F2) appears in the range of 910-920 cm⁻¹, representing the primary spectroscopic signature of the ReO4⁻ anion [1] [2]. Sodium perrhenate (NaReO4) displays a similar antisymmetric stretching mode at slightly lower frequencies of 900-910 cm⁻¹, indicating the influence of the counterion on the vibrational environment [2].

Ammonium perrhenate (NH4ReO4) presents a more complex vibrational spectrum due to the additional modes arising from the ammonium cation. Raman analysis reveals multiple Re-O stretching modes at 942, 952, and 1014 cm⁻¹, with the modes at 942 and 952 cm⁻¹ being doubly degenerate [3]. Temperature-dependent studies show that the ammonium ion librational mode is observable at 264 cm⁻¹ at 77 K but disappears upon warming to 300 K, indicating temperature-induced dynamical changes in the crystal structure [4].

The Raman spectra of perrhenate compounds in glass matrices demonstrate that the ReO4⁻ anion maintains its tetrahedral geometry even when incorporated into borosilicate networks. At low concentrations, weak perrhenate features are superimposed on the dominant glass spectrum, while at high concentrations, sharp peaks characteristic of C4h symmetry dominate, indicating local coordination with alkali metal cations [1] [5].

Infrared Spectral Analysis

Infrared spectroscopy provides complementary information to Raman studies, particularly for modes that may be infrared-active but Raman-inactive. The most prominent infrared feature of perrhenate compounds occurs in the 910-920 cm⁻¹ region, corresponding to the antisymmetric Re-O stretching vibration [3] [6]. For ammonium perrhenate, the infrared spectrum exhibits a strong absorption at 913-914 cm⁻¹, which has been definitively assigned to ReO4⁻ through comparative studies with potassium perrhenate [3] [6].

The infrared analysis reveals that the Re-O stretching frequency is sensitive to the local environment and counterion effects. Matrix isolation studies of alkali metal perrhenates show that the molecular species MReO4 (where M = K or Cs) with C2v symmetry exhibit distinct infrared patterns compared to their crystalline counterparts [7]. Four distinct Re-O stretching modes are observed in the 850-950 cm⁻¹ range for these molecular species, indicating reduced symmetry compared to the tetrahedral ReO4⁻ anion [7].

Tetraamminepalladium(II) perrhenate demonstrates the influence of complex formation on infrared characteristics. The spectrum is dominated by features from ammine groups and the ReO stretch in the tetrahedral ReO4⁻ anion, with lattice vibrations from the square planar Pd(NH3)4²⁺ complex also contributing to the overall spectral profile [8]. The infrared spectrum shows good agreement with density functional theory calculations, particularly for peak positions and relative intensities [8].

Correlation with Theoretical Predictions

Density functional theory calculations using the CASTEP code have provided detailed theoretical predictions for perrhenate vibrational spectra, enabling direct comparison with experimental observations [3] [6]. For ammonium perrhenate, theoretical calculations predict Re-O stretching modes at 947 and 950 cm⁻¹ for infrared-active vibrations, which correspond closely to the experimental peak observed around 914 cm⁻¹ [3]. The slight frequency difference between theory and experiment reflects the computational approach and basis set limitations.

The theoretical analysis reveals that the infrared-active mode at 947 cm⁻¹ corresponds to antisymmetric Re-O stretching, showing the second-highest intensity in simulated spectra while exhibiting the highest intensity in experimental measurements [3]. This observation indicates highly efficient phonon-photon resonance absorption at this frequency, suggesting potential applications in selective energy absorption processes [3].

First-principles calculations successfully reproduce the experimental trend that potassium salts exhibit approximately 10 cm⁻¹ higher stretching frequencies compared to sodium analogs. This difference is attributed to the larger potassium ion maintaining a more open tetrahedral structure during perrhenate stretching vibrations [1]. The computational studies also predict that perrhenate compounds exhibit both symmetric and antisymmetric stretching modes, with the symmetric stretch occurring at higher frequencies than the antisymmetric modes [1].

Gauge-including projector augmented-wave (GIPAW) density functional theory calculations have been particularly successful in reproducing experimental trends in rhenium chemical shifts and electric field gradient tensor magnitudes for various perrhenate compounds [9] [10]. These calculations establish correlations between tetrahedral shear strain parameters and nuclear quadrupolar coupling constants, providing structural refinement capabilities for perrhenate-containing systems [10].

Electronic Spectroscopy

Ultraviolet-Visible Absorption Characteristics

The electronic absorption properties of perrhenate compounds are characterized by distinct charge-transfer transitions in the ultraviolet region. The perrhenate anion exhibits its primary spectroscopic feature at approximately 225 nm, corresponding to an excitation from oxygen lone pair orbitals to vacant rhenium d-orbitals [11]. This ligand-to-metal charge-transfer (LMCT) transition is characteristic of d⁰ transition metal oxyanions and provides a diagnostic tool for perrhenate identification and quantification [12].

Aqueous perrhenate solutions demonstrate a solvent-dependent absorption profile, with the 230 nm feature broadening and shifting due to hydration effects and water-rhenium orbital interactions [11]. The molar absorptivity of this transition is moderate, enabling spectrophotometric detection of perrhenate at concentrations as low as 0.45 μM using direct absorption measurements [13]. However, the relatively low extinction coefficient necessitates indirect methods for enhanced sensitivity in analytical applications [14].

Benzotriazolium perrhenate complexes exhibit additional electronic features around 250 nm, arising from ligand-based transitions within the organic cation [11]. Density functional theory simulations indicate that the solvent environment primarily affects which molecular species predominate in solution rather than fundamentally altering the electronic transitions of individual components [11]. The distinguishing spectroscopic features around 250 nm are dominated by benzotriazole-based electronic transitions, while perrhenate contributions remain consistent across different solvents [11].

Comparison with Permanganate Spectra

The electronic spectra of perrhenate and permanganate compounds provide interesting comparisons due to their shared group 7 tetrahedral oxyanion structures. Permanganate exhibits intense visible absorption bands centered around 525-550 nm, giving rise to its characteristic purple color [15] [13]. These transitions involve d-d excitations within the manganese center, specifically from t₁ orbitals to e orbitals, generating multiple electronic configurations that result in ¹T₁ and ³T₁ excited states [16].

In contrast, perrhenate compounds are typically colorless or pale yellow, reflecting the absence of accessible d-d transitions due to the d⁰ configuration of rhenium(VII) [11] [17]. The higher energy LMCT transitions in perrhenate (225-230 nm) compared to the lower energy d-d transitions in permanganate (525-550 nm) demonstrate the fundamental difference in electronic structure between these isoelectronic species [11] [15].

The molar absorptivity patterns also differ significantly between these compounds. Permanganate shows extremely high extinction coefficients (>10⁴ M⁻¹cm⁻¹) for its visible transitions, enabling detection at very low concentrations [13]. Perrhenate, while exhibiting moderately intense ultraviolet absorption, requires more sensitive analytical approaches or indirect detection methods for comparable detection limits [14] [13].

Recent studies have demonstrated that both perrhenate and permanganate can be distinguished using main-chain cationic polyelectrolytes in sensing applications, where the different electronic properties enable selective detection based on distinct spectroscopic responses [18]. The complementary nature of their absorption characteristics provides opportunities for simultaneous detection and differentiation in complex analytical matrices [18].

Nuclear Magnetic Resonance

¹⁸⁷Re Nuclear Magnetic Resonance Studies

Solid-state ¹⁸⁷Re nuclear magnetic resonance spectroscopy of perrhenate compounds presents significant experimental challenges due to the large quadrupolar coupling constants and low gyromagnetic ratios of rhenium isotopes [9] [10]. High-field measurements at 21.1 T have enabled detailed characterization of several perrhenate salts, including potassium perrhenate (KReO4), silver perrhenate (AgReO4), and calcium perrhenate dihydrate (Ca(ReO4)₂·2H₂O) [9] [10].

The ¹⁸⁷Re nuclear magnetic resonance spectra reveal distinct chemical shift patterns that correlate with the local coordination environment of the perrhenate anion. Solid rhenium trioxide (ReO₃) has been proposed as a new chemical shift standard due to its reproducible and sharp ¹⁸⁷Re resonances [9]. Counter-ion effects significantly influence the rhenium chemical shifts, with calcium perrhenate dihydrate showing marked differences compared to alkali metal perrhenates [10].

Temperature-dependent ¹⁸⁷Re spin-lattice relaxation measurements conducted through two-dimensional ¹⁷O exchange spectroscopy (EXSY) experiments provide insights into molecular dynamics [19]. These studies reveal that ammonium perrhenate exhibits temperature-dependent relaxation behavior, with relaxation times varying systematically with temperature and reflecting changes in molecular motion and crystal structure dynamics [19].

The chemical shift anisotropy of ¹⁸⁷Re has been measured for the first time in powdered samples of perrhenate compounds using overtone nuclear quadrupole resonance experiments combined with solid-state nuclear magnetic resonance [9] [10]. These measurements provide unprecedented detail about the electronic environment surrounding the rhenium center and enable structural determinations that complement diffraction studies [10].

Nuclear Quadrupole Resonance

Nuclear quadrupole resonance spectroscopy of ¹⁸⁵Re and ¹⁸⁷Re in perrhenate compounds provides direct measurement of electric field gradients at the rhenium nucleus [20] [21]. Pure quadrupole resonances have been observed in sodium, ammonium, and silver perrhenates, with both isotopes showing distinct transition frequencies [21]. For sodium perrhenate, the ¹⁸⁷Re transitions occur at 40.8 MHz and the ¹⁸⁵Re transitions at 43.3 MHz at room temperature [21].

Temperature effects significantly influence nuclear quadrupole resonance behavior in perrhenate compounds. Ammonium perrhenate shows no observable nuclear quadrupole resonance signal below approximately 257 K, indicating temperature-dependent structural changes that affect the electric field gradient environment [21]. This behavior contrasts with sodium and silver perrhenates, which maintain observable signals down to 77 K [21].

The nuclear quadrupolar coupling constants for perrhenate compounds range from 225-238 MHz, reflecting the highly distorted electric field environment around the rhenium nucleus [21] [22]. These large coupling constants arise from the significant departure from spherical symmetry in the nuclear charge distribution and the asymmetric electronic environment created by the tetrahedral ReO₄⁻ geometry [21] [23].

Recent ultrahigh-field studies at 35.2 T have enabled detailed characterization of matere bonds in organic perrhenate compounds using combined ¹⁸⁵/¹⁸⁷Re nuclear magnetic resonance and zero-field nuclear quadrupole resonance spectroscopy [22] [24]. These measurements distinguish between samples with and without non-covalent interactions, with quadrupolar coupling constants governed by shear strain of the perrhenate anions [22].

Direct observation of ¹⁷O-¹⁸⁵/¹⁸⁷Re scalar and dipolar coupling has been achieved in perrhenate compounds through variable-temperature magic-angle spinning nuclear magnetic resonance experiments [19] [25]. The coupling manifests as subtle line-shape features in ¹⁷O spectra that can be modeled using combined residual heteronuclear dipolar and scalar interactions between the quadrupolar nuclei [19].

X-ray Absorption Spectroscopy

Extended X-ray Absorption Fine Structure Analysis of Perrhenate Compounds

Extended X-ray absorption fine structure spectroscopy at the rhenium L₃-edge provides detailed structural information about the local coordination environment of rhenium in perrhenate compounds [26] [27]. Studies of carbon-supported rhenium-palladium catalysts demonstrate that under oxidizing conditions, rhenium exists predominantly as ReO₄⁻ species that are structurally indistinguishable from dissolved tetrahedral perrhenate anions [26]. The extended X-ray absorption fine structure analysis reveals outer-sphere adsorption of perrhenate to catalyst surfaces, with no direct chemical bonding between the anion and support material [26].

Coordination analysis through extended X-ray absorption fine structure modeling shows that perrhenate maintains its tetrahedral geometry across various chemical environments. In polymer electrolyte applications, X-ray absorption studies of poly(vinylferrocene) with incorporated perrhenate demonstrate minimal structural perturbation of the ReO₄⁻ anion upon electrochemical incorporation [27]. The Re-O bond distances remain consistent with those observed in crystalline perrhenate salts, indicating retention of the tetrahedral coordination sphere [27].

Temperature-dependent extended X-ray absorption fine structure measurements reveal that perrhenate compounds exhibit minimal thermal expansion effects on the primary coordination shell. Studies conducted at both room temperature and 77 K show consistent Re-O distances, reflecting the strong covalent character of the rhenium-oxygen bonds and the rigid tetrahedral framework [26] [27].

X-ray Absorption Near Edge Structure Studies for Oxidation State Confirmation

X-ray absorption near edge structure spectroscopy at rhenium absorption edges provides definitive confirmation of the +7 oxidation state of rhenium in perrhenate compounds [28]. Studies of mixed-anion sodalites containing perrhenate demonstrate that rhenium occurs predominantly as Re(VII)O₄⁻ species, with the characteristic white-line features confirming the high oxidation state [28]. The absorption edge position and pre-edge features are consistent with d⁰ electronic configuration and tetrahedral coordination geometry [28].

Comparative X-ray absorption near edge structure analysis of perrhenate compounds with various rhenium oxides enables oxidation state assignment through systematic edge shift measurements [26] [29]. The Re L₃-edge position in perrhenate compounds occurs at higher energies compared to lower oxidation state rhenium species, reflecting the increased nuclear charge screening in the +7 oxidation state [26] [29].

Environmental effects on X-ray absorption near edge structure spectra have been investigated for perrhenate in different chemical matrices. Graphite intercalation compounds containing Re₂O₇ show modified near-edge features compared to simple perrhenate salts, indicating electronic interactions between the rhenium centers and the host lattice [29]. However, the fundamental oxidation state assignment remains consistent across different environments [29].